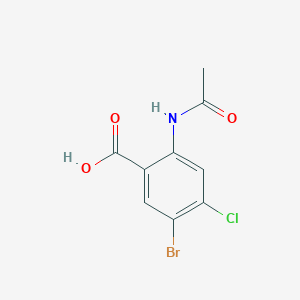

2-Acetamido-5-bromo-4-chlorobenzoic acid

Description

2-Acetamido-5-bromo-4-chlorobenzoic acid is a halogenated benzoic acid derivative featuring an acetamido group at the 2-position, a bromine atom at the 5-position, and a chlorine atom at the 4-position of the aromatic ring. Such compounds are typically explored for applications in medicinal chemistry, including enzyme inhibition or as intermediates in drug synthesis, owing to their halogen and acetamido substituents, which influence reactivity and bioavailability .

Properties

IUPAC Name |

2-acetamido-5-bromo-4-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO3/c1-4(13)12-8-3-7(11)6(10)2-5(8)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJZZNWSLUFDGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-5-bromo-4-chlorobenzoic acid typically involves the following steps:

Bromination: 2-Chlorobenzonitrile is reacted with a bromination reagent to produce 5-bromo-2-chlorobenzonitrile.

Hydrolysis: The resulting 5-bromo-2-chlorobenzonitrile undergoes hydrolysis in the presence of an alkali to form 5-bromo-2-chlorobenzoate.

Acetylation: The 5-bromo-2-chlorobenzoate is then acetylated to yield 2-Acetamido-5-bromo-4-chlorobenzoic acid.

Industrial Production Methods

Industrial production methods for 2-Acetamido-5-bromo-4-chlorobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-5-bromo-4-chlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromo and chloro substituents can be replaced by other groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Antidiabetic Agent

ACBCA has been studied extensively for its potential as an antidiabetic agent. It serves as an intermediate in the synthesis of drugs aimed at managing diabetes, particularly those targeting sodium-glucose co-transporter 2 (SGLT2) inhibitors. These inhibitors are a new class of medications that reduce blood glucose levels by preventing glucose reabsorption in the kidneys .

2. Synthesis of Therapeutics

The compound is crucial in synthesizing various therapeutic agents. For instance, it is involved in the production of SGLT2 inhibitors currently undergoing clinical trials for diabetes management . The synthesis process typically includes multiple steps such as nitration, hydrolysis, bromination, and esterification, showcasing its versatility in drug formulation .

Recent studies indicate that ACBCA exhibits notable biological activities beyond its antidiabetic properties:

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that ACBCA may also possess these activities .

- Enzyme Interaction : Research indicates that ACBCA interacts with various biological macromolecules, including enzymes involved in glucose metabolism. This interaction is essential for understanding its pharmacological potential .

Comparative Analysis with Related Compounds

A comparative analysis of ACBCA with structurally similar compounds reveals variations in biological activity based on functional groups:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-chloro-benzoic acid | Bromine and chlorine on benzoic acid | Antimicrobial properties |

| 2-Amino-5-bromobenzoic acid | Amino group instead of acetamido | Potential anti-inflammatory |

| 4-Chloroacetanilide | Acetanilide structure | Analgesic properties |

These compounds share core structures but differ in substituents, leading to distinct pharmacological profiles .

Case Studies

Case Study 1: Synthesis Process Optimization

A recent study optimized the industrial scale-up process for synthesizing ACBCA. The researchers developed a practical method that significantly reduced costs while maintaining high yields. They successfully scaled the production to approximately 70 kg per batch with a total yield of 24% . This advancement is crucial for meeting market demands for pharmaceuticals.

Case Study 2: Biological Activity Assessment

Another study assessed the interaction of ACBCA with specific enzymes involved in glucose metabolism. The findings indicated that the compound enhances enzyme activity related to glucose uptake, supporting its potential use as an antidiabetic agent .

Mechanism of Action

The mechanism of action of 2-Acetamido-5-bromo-4-chlorobenzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The positional arrangement of substituents significantly impacts physicochemical properties. For example:

Key Observations :

- Halogen Effects: Bromine (in the target compound) vs. Iodine’s larger atomic radius may enhance lipophilicity compared to bromine .

- Positional Isomerism : The acetamido group at the 2-position (target) vs. 4-position (analogs) could influence hydrogen-bonding patterns and steric hindrance. For instance, 4-acetamido-5-chloro-2-methoxybenzoic acid’s methoxy group at position 2 may improve solubility relative to the target’s bromine .

- Methyl vs. Halogen Substitutions : 4-Acetamido-2-methylbenzoic acid lacks halogens but includes a methyl group, reducing electronegativity and possibly increasing metabolic stability compared to halogenated analogs .

Pharmacological Potential

The target’s bromine and chlorine substituents may confer unique selectivity in such pathways .

Biological Activity

2-Acetamido-5-bromo-4-chlorobenzoic acid (ABCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of 2-Acetamido-5-bromo-4-chlorobenzoic acid can be represented as follows:

- Molecular Formula : C9H8BrClN1O2

- Molecular Weight : 263.52 g/mol

This compound features an acetamido group, bromine, and chlorine substituents on a benzoic acid framework, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that ABCA exhibits significant antimicrobial activity. A study conducted by Smolecule reported that ABCA demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these strains were measured, showcasing the compound's potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that ABCA could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

ABCA has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines. Notably, it was found to induce apoptosis in human leukemia cells (HL-60) with an IC50 value of approximately 15 μM. This suggests a potential mechanism where ABCA may trigger programmed cell death in malignant cells.

The mechanism by which ABCA exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of Enzymatic Activity : ABCA appears to inhibit certain enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The compound may activate apoptotic pathways, leading to cell death in cancerous cells.

Molecular docking studies have indicated that ABCA binds effectively to the active sites of target enzymes, potentially altering their function and leading to therapeutic effects.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various benzoic acid derivatives, including ABCA. The results highlighted its superior activity compared to other derivatives, particularly against resistant bacterial strains.

- Cancer Cell Studies : In a study published in the Journal of Medicinal Chemistry, ABCA was tested against multiple cancer cell lines, including breast and colon cancer. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 μM across different cell types.

- Synergistic Effects : Research has also explored the synergistic effects of ABCA when combined with other chemotherapeutics. One study indicated enhanced efficacy against cancer cells when used in conjunction with established drugs like doxorubicin.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetamido-5-bromo-4-chlorobenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves coupling reactions using intermediates like 4-amino-5-chloro-2-methoxybenzoic acid (or analogous brominated/chlorinated precursors) with acetylating agents. For example, glycine benzyl ester coupling followed by catalytic hydrogenation can yield derivatives with high purity (>98%) . Optimization includes adjusting reaction temperature (e.g., 0–5°C for bromination), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1.2 equivalents of brominating agents). Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or HPLC (C18 columns, acetonitrile/water mobile phase) is critical .

Q. How can researchers verify the structural integrity of 2-acetamido-5-bromo-4-chlorobenzoic acid using spectroscopic techniques?

- Methodological Answer :

- NMR : NMR should show characteristic peaks for the acetamido group (~2.1 ppm, singlet) and aromatic protons influenced by bromine/chlorine substituents (downfield shifts at ~7.5–8.5 ppm). NMR confirms carbonyl carbons (~170 ppm) and halogenated aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 292.94 (CHBrClNO) with isotopic patterns reflecting bromine and chlorine .

- IR Spectroscopy : Look for N–H stretches (~3300 cm), C=O stretches (~1650 cm), and C–Br/C–Cl vibrations (550–750 cm) .

Q. What safety protocols are essential when handling halogenated benzoic acid derivatives like this compound?

- Methodological Answer :

- Engineering Controls : Use fume hoods for all synthesis steps to minimize inhalation of volatile intermediates (e.g., brominated reagents) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential carcinogenicity (e.g., California Proposition 65 warnings) .

- Storage : Store in airtight containers at 0–6°C to prevent degradation. Label containers with hazard symbols (e.g., "Acute Toxicity") .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 2-acetamido-5-bromo-4-chlorobenzoic acid in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites. For example, the bromine atom’s electronegativity may direct electrophilic substitution to the para position. Software like Gaussian or ORCA can simulate transition states for Suzuki-Miyaura couplings, optimizing ligand selection (e.g., Pd(PPh)) and solvent effects . Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via NMR) .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting NMR shifts or HPLC retention times)?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, LC-MS, and X-ray crystallography (if crystalline) to confirm structural assignments. For example, unexpected HPLC peaks may indicate diastereomers or residual solvents, requiring gradient elution optimization .

- Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous NMR signals.

- Collaborative Data Sharing : Compare results with published databases (e.g., NIST Chemistry WebBook for IR/MS references) .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in drug discovery?

- Methodological Answer :

- Functional Group Modifications : Replace the acetamido group with sulfonamides or urea moieties to assess hydrogen-bonding effects. Bromine/chlorine substitutions can be systematically varied (e.g., 5-iodo or 4-fluoro analogs) .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Correlate IC values with computed LogP and polar surface area .

- Metabolic Stability : Use liver microsome assays to identify labile sites (e.g., hydrolyzable acetamido groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.